molecular formula C19H24N6OS B2634954 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1170984-67-4

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2634954
CAS RN: 1170984-67-4
M. Wt: 384.5
InChI Key: DVMYYAXNNHOGBR-UHFFFAOYSA-N
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Description

The compound “2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperazine ring, and a thiazole ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .


Synthesis Analysis

The synthesis of this compound involves several steps. In one reported synthesis, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole ring, a piperazine ring, and a thiazole ring . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This is followed by the reaction of the obtained aldehyde with thiosemicarbazide to yield the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include high aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption . The compound is a white solid with a melting point of 203–205 C .

Scientific Research Applications

Synthesis of Imidazoles

The compound contains an imidazole ring, which is a key component in functional molecules used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .

Pharmaceutical Applications

Imidazoles, a structural motif in this compound, are utilized in a diverse range of applications, including traditional applications in pharmaceuticals . They are deployed in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility .

Agrochemical Applications

Imidazoles are also used in agrochemicals . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Solar Cells and Optical Applications

Emerging research into dyes for solar cells and other optical applications has been noted . The imidazole ring in the compound can contribute to these applications due to its chemical properties .

Functional Materials

Imidazoles are utilized in the development of functional materials . The compound’s imidazole ring can contribute to the development of these materials .

Catalysis

Imidazoles are used in catalysis . The compound’s imidazole ring can contribute to these applications due to its chemical properties .

Antiproliferative Activity

A series of new imidazole conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . The compound’s imidazole ring can contribute to these applications due to its chemical properties .

Tubulin Polymerization Inhibitors

Mechanistic studies revealed that certain compounds induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin . The compound’s imidazole ring can contribute to these applications due to its chemical properties .

Future Directions

The compound “2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide” and its derivatives show promise in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring its potential applications in various therapeutic areas.

properties

IUPAC Name

2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-14-13-27-19(20-14)22-18(26)12-25-9-7-24(8-10-25)11-17-21-15-5-3-4-6-16(15)23(17)2/h3-6,13H,7-12H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMYYAXNNHOGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

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